![molecular formula C9H15NO3 B14587742 1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate CAS No. 61480-66-8](/img/structure/B14587742.png)
1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[222]octan-3-yl hydroxyacetate is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the quinuclidine family, known for its unique bicyclic framework that imparts distinct chemical properties
Méthodes De Préparation
The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate typically involves the following steps:
Starting Material: The synthesis often begins with quinuclidine derivatives.
Reaction with Acetic Acid: The quinuclidine derivative undergoes esterification with acetic acid to form the hydroxyacetate ester.
Reaction Conditions: The reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate finds applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and as a ligand in receptor studies.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The hydroxyacetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate can be compared with other quinuclidine derivatives:
1-Azabicyclo[2.2.2]octan-3-one: This compound lacks the hydroxyacetate group, making it less reactive in certain chemical reactions.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure, leading to distinct chemical properties and applications.
The unique combination of the bicyclic framework and the hydroxyacetate group in this compound makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
61480-66-8 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxyacetate |
InChI |
InChI=1S/C9H15NO3/c11-6-9(12)13-8-5-10-3-1-7(8)2-4-10/h7-8,11H,1-6H2 |
Clé InChI |
MZKFZTYFRLWMMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


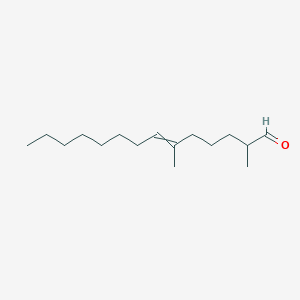
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
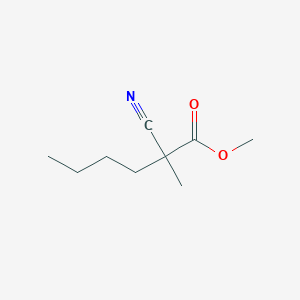
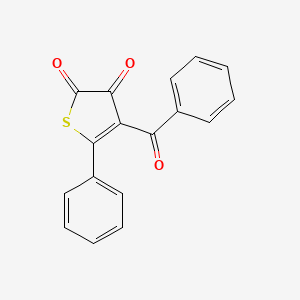
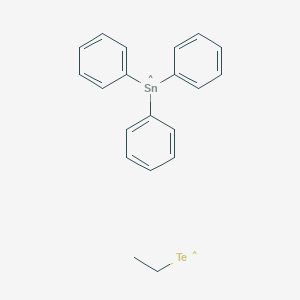
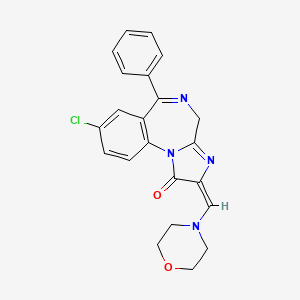
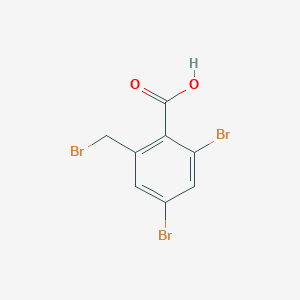

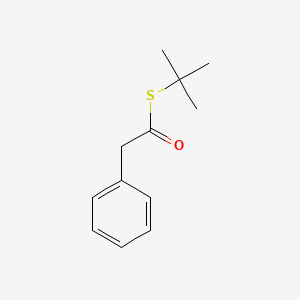

![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)

